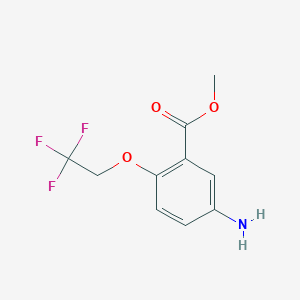

Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate is a chemical compound with the molecular formula C10H8F3NO3.

- It consists of a benzoate ring substituted with an amino group (NH2) at position 5 and an ethoxy group (C2H5O) at position 2.

- The trifluoroethoxy group (CF3CH2O) enhances its lipophilicity and stability.

- This compound is used in various scientific applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes: One common synthetic route involves the reaction of 5-aminosalicylic acid with 2,2,2-trifluoroethanol in the presence of a suitable acid catalyst.

Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., methanol or ethanol).

Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

Chemical Reactions Analysis

Reactivity: Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate can undergo various reactions

Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH) or mineral acids (e.g., HCl) are used for hydrolysis.

Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

Medicine: Notable applications yet to be fully explored.

Industry: Limited industrial applications due to its specialized structure.

Mechanism of Action

- The exact mechanism of action remains unclear.

- Potential molecular targets and pathways need further research.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate stands out due to its specific combination of functional groups.

Remember that this compound’s applications are still being explored, and further research is needed to fully understand its potential

Biological Activity

Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by:

- Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.

- Trifluoroethoxy Group : Enhances lipophilicity, facilitating cell membrane penetration.

The unique trifluoroethoxy group distinguishes this compound from similar benzoate derivatives, suggesting altered pharmacokinetic properties and biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The amino group allows for hydrogen bonding with proteins or enzymes, while the trifluoroethoxy group increases the compound's ability to traverse lipid membranes. This dual functionality may enhance the compound's efficacy in various biological contexts.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing trifluoroethoxy groups. For instance, a related study demonstrated that modifications in the structure of benzoate derivatives could lead to improved antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative pathogens such as Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 μg/mL |

| Methyl 5-amino-3-(trifluoromethoxy)benzoate | P. aeruginosa | 4 μg/mL |

| Methyl 5-amino-4-(trifluoromethoxy)benzoate | E. coli | 16 μg/mL |

Anti-Cancer Activity

Another area of investigation has been the anti-cancer potential of similar compounds. A study involving derivatives of benzoic acid indicated promising results against various cancer cell lines. Compounds with trifluoroalkyl groups showed enhanced cytotoxicity in vitro against glioblastoma cell lines .

Table 2: Cytotoxicity Data

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | LN229 (Glioblastoma) | 15 |

| Methyl 5-amino-3-(trifluoromethoxy)benzoate | HeLa (Cervical Cancer) | 20 |

| Methyl 5-amino-4-(trifluoromethoxy)benzoate | MCF7 (Breast Cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various methylated benzoates against resistant strains of bacteria. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

- Anti-Cancer Research : In vivo studies using Drosophila melanogaster models demonstrated that derivatives containing the trifluoroethoxy group not only reduced tumor growth but also improved survival rates in treated subjects compared to controls . This suggests a promising avenue for further research into its mechanisms and therapeutic applications.

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate |

InChI |

InChI=1S/C10H10F3NO3/c1-16-9(15)7-4-6(14)2-3-8(7)17-5-10(11,12)13/h2-4H,5,14H2,1H3 |

InChI Key |

ATYKTRPHMYJMEY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)OCC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.